Ethyl 4-(dimethylamino)nicotinate

Description

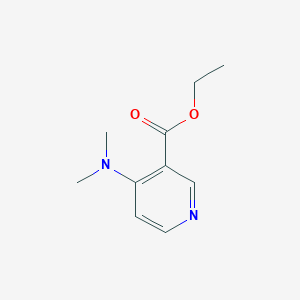

Ethyl 4-(dimethylamino)nicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a dimethylamino group at the 4-position and an ethyl ester group at the 3-position. This compound is structurally related to co-initiators used in photopolymerization systems, where its dimethylamino group enhances electron transfer efficiency.

Properties

IUPAC Name |

ethyl 4-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-4-14-10(13)8-7-11-6-5-9(8)12(2)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUAUCNZAUGWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Ethyl 4-(dimethylamino)nicotinate belongs to a family of substituted nicotinates and benzoates. Key structural analogs and their substituent-driven properties are summarized below:

Substituent Impact :

- Electron-donating groups (e.g., dimethylamino) enhance reactivity in photopolymerization by facilitating electron transfer .

- Bulkier substituents (e.g., acetyl-oxononenyl in monasnicotinates) reduce solubility but increase structural complexity, as seen in NMR studies .

- Hydroxyl groups (e.g., Ethyl 4-hydroxy-2-methylnicotinate) introduce hydrogen bonding, affecting crystallization and stability .

Reactivity in Polymerization Systems

This compound shares functional similarities with ethyl 4-(dimethylamino)benzoate, a benchmark co-initiator. Key findings from resin studies include:

- Degree of Conversion: Ethyl 4-(dimethylamino)benzoate achieves ~75% conversion in resins, outperforming 2-(dimethylamino)ethyl methacrylate (~60%) due to superior electron-donating capacity .

- Co-initiator Synergy: Diphenyliodonium hexafluorophosphate (DPI) boosts reactivity in methacrylate-based systems but has minimal effect on benzoate derivatives, highlighting the dimethylamino group’s inherent efficiency .

- Physical Properties: Resins with ethyl 4-(dimethylamino)benzoate exhibit higher flexural strength (85–95 MPa) compared to methacrylate analogs (70–80 MPa), suggesting nicotinate derivatives may follow similar trends .

Spectroscopic Characterization

Structural elucidation of analogs like monasnicotinates B–D relies on advanced NMR techniques:

- COSY and HMBC: Used to confirm substitution patterns on the pyridine ring, such as prop-1-enyl and acetyl-oxononenyl groups in monasnicotinates .

- NOESY: Detects spatial proximity of protons, critical for assigning stereochemistry in complex substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.